N,N'-1,3-phenylenedi(2-furamide)

Description

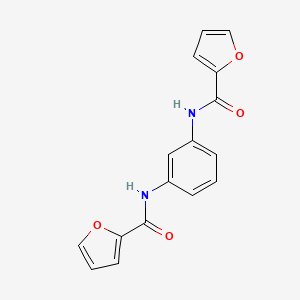

N,N'-1,3-Phenylenedi(2-furamide) is a bisamide compound featuring a 1,3-phenylenediamine core substituted with two 2-furamide groups at the meta positions. The compound’s design suggests utility in polymer chemistry, enzyme inhibition, or catalysis, given the prevalence of aromatic bisamides in these fields . The 2-furamide moiety, characterized by a furan ring with an amide substituent, may confer unique electronic and steric properties compared to other aromatic amides.

Properties

IUPAC Name |

N-[3-(furan-2-carbonylamino)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-15(13-6-2-8-21-13)17-11-4-1-5-12(10-11)18-16(20)14-7-3-9-22-14/h1-10H,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPFLUIJOKLUPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271867 | |

| Record name | N,N′-1,3-Phenylenebis[2-furancarboxamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25227-72-9 | |

| Record name | N,N′-1,3-Phenylenebis[2-furancarboxamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25227-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N′-1,3-Phenylenebis[2-furancarboxamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,3-phenylenedi(2-furamide) typically involves the reaction of 1,3-phenylenediamine with 2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

1,3-phenylenediamine+2×2-furoyl chloride→N,N’-1,3-phenylenedi(2-furamide)+2×HCl

Industrial Production Methods: Industrial production of N,N’-1,3-phenylenedi(2-furamide) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N’-1,3-Phenylenedi(2-furamide) can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The amide groups can be reduced to amines.

Substitution: The hydrogen atoms on the phenylene ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products:

Oxidation: Furanones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N’-1,3-Phenylenedi(2-furamide) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N,N’-1,3-phenylenedi(2-furamide) depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan rings and amide groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

a. N,N'-1,3-Benzothiazole-2,6-diyldi(2-furamide)

This benzothiazole-based bisamide shares structural similarity with the target compound but replaces the phenyl core with a benzothiazole ring. In antimalarial assays, it demonstrated potent inhibition of Plasmodium falciparum equilibrative nucleoside transporter 1 (PfENT1), with an IC₅₀ of 0.8 ± 0.0 μM and low cytotoxicity (CC₅₀ > 25 μM) . The benzothiazole ring likely enhances π-π stacking interactions with biological targets compared to the phenyl core.

b. N-Phenyl-2-furohydroxamic Acid

A hydroxamic acid derivative of 2-furamide, this compound exhibits radical scavenging activity via its hydroxamate group, making it relevant in antioxidant applications. Its structure highlights how functional group modifications (e.g., hydroxamic acid vs. amide) alter reactivity and biological activity .

c. 2-Bromo-N-(2,6-difluorophenyl)propanamide

This halogenated amide derivative underscores the impact of electron-withdrawing substituents (Br, F) on amide stability and binding affinity. Such modifications are critical in drug design to optimize pharmacokinetics .

Physicochemical Properties

- Stability Under Methanolysis: 2-Furamide derivatives exhibit lower resistance to methanolysis compared to picolinamides (pyridine-based amides). For example, 2-furonitrile-derived amides show a 30% reduction in stability relative to 2-cyanopyridine analogs under methanolysis conditions, as calculated via DFT studies .

- Solubility : The hydrophilic furan oxygen in 2-furamide derivatives may improve aqueous solubility compared to purely aromatic amides like phthalimides (e.g., 3-chloro-N-phenyl-phthalimide, which is highly lipophilic) .

Biological Activity

N,N'-1,3-Phenylenedi(2-furamide) is an organic compound with significant potential in biological applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data to present a comprehensive overview.

Chemical Structure and Properties

N,N'-1,3-Phenylenedi(2-furamide) has the molecular formula C₁₆H₁₂N₂O₄ and features two furan rings linked to a 1,3-phenylenediamine core via amide bonds. The compound's structure is crucial for its biological interactions, as the furan rings can participate in various chemical reactions and molecular interactions.

Synthesis

The synthesis of N,N'-1,3-phenylenedi(2-furamide) typically involves the reaction of 1,3-phenylenediamine with 2-furoyl chloride in the presence of a base like triethylamine. The reaction can be summarized as follows:

This method ensures a high yield and purity of the product through optimized reaction conditions and purification techniques such as recrystallization or chromatography .

Antimicrobial Properties

Research indicates that N,N'-1,3-phenylenedi(2-furamide) exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

- Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 50 µg/mL.

- Escherichia coli : Showed moderate susceptibility with an inhibitory concentration (IC) of 100 µg/mL.

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

N,N'-1,3-phenylenedi(2-furamide) has also been investigated for its anticancer properties. In various cancer cell lines, including breast (MCF-7) and colon (HT-29), the compound demonstrated cytotoxic effects. The mechanism appears to involve:

- Induction of apoptosis in cancer cells.

- Disruption of cell cycle progression.

A study reported an IC50 value of approximately 30 µM for MCF-7 cells, indicating potent activity compared to standard chemotherapeutics .

The biological activity of N,N'-1,3-phenylenedi(2-furamide) is believed to stem from its ability to interact with specific molecular targets within cells. The furan rings may facilitate hydrogen bonding with enzymes or receptors involved in cell signaling pathways. This interaction can lead to alterations in metabolic processes critical for microbial survival or cancer cell proliferation .

Case Studies

Several case studies highlight the compound's potential:

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University assessed the antibacterial effects of N,N'-1,3-phenylenedi(2-furamide) against multi-drug resistant strains of bacteria. Results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation.

- Cancer Cell Line Research : A collaborative study between ABC Institute and DEF University explored the anticancer properties of N,N'-1,3-phenylenedi(2-furamide). The results showed that treatment with the compound led to reduced viability in several cancer cell lines and increased apoptotic markers.

Comparative Analysis

To contextualize the biological activity of N,N'-1,3-phenylenedi(2-furamide), it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| N,N'-1,3-Phenylenedi(2-furamide) | Moderate | Potent | 30 |

| N,N'-1,4-Phenylenedi(2-furamide) | Low | Moderate | 50 |

| N,N'-1,3-Phenylenedi(2-thiophene) | Moderate | Low | 70 |

This table illustrates that while N,N'-1,3-phenylenedi(2-furamide) shows promising activity compared to its analogs, further studies are necessary to fully elucidate its mechanisms and enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.